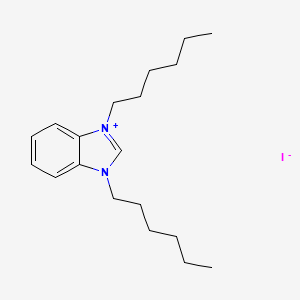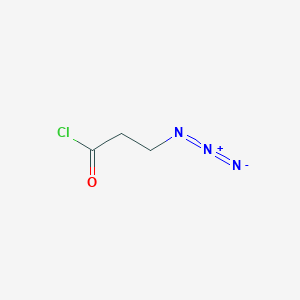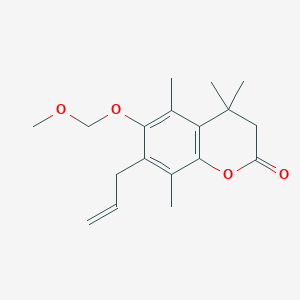
1,3-Dihexylbenzimidazolium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihexylbenzimidazolium iodide is a chemical compound with the molecular formula C19H31N2I. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a benzimidazole core substituted with hexyl groups at the 1 and 3 positions, and an iodide ion as a counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihexylbenzimidazolium iodide typically involves the alkylation of benzimidazole. The general synthetic route can be summarized as follows:
Starting Material: Benzimidazole
Alkylation: Benzimidazole is reacted with hexyl halides (such as hexyl iodide) in the presence of a base (e.g., potassium carbonate) to introduce hexyl groups at the 1 and 3 positions.
Quaternization: The resulting 1,3-dihexylbenzimidazole is then treated with an excess of iodomethane to form the quaternary ammonium salt, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihexylbenzimidazolium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide ions.
Oxidation and Reduction: The benzimidazole core can participate in redox reactions, although these are less common for this specific compound.
Complexation: The compound can form complexes with metal ions, which can be useful in catalysis and other applications.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Complexation: Metal salts (e.g., palladium chloride) are used to form complexes with the benzimidazole core.
Major Products Formed
Substitution Reactions: Products include 1,3-Dihexylbenzimidazol-3-ium chloride or bromide.
Oxidation and Reduction: Products depend on the specific reagents used and the reaction conditions.
Complexation: Metal-benzimidazole complexes with varying stoichiometries.
Scientific Research Applications
1,3-Dihexylbenzimidazolium iodide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes for catalysis.
Biology: Investigated for its potential antimicrobial properties due to the benzimidazole core.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of advanced materials, such as ionic liquids and polymers.
Mechanism of Action
The mechanism of action of 1,3-Dihexylbenzimidazolium iodide depends on its application:
Antimicrobial Activity: The benzimidazole core can interact with microbial DNA, inhibiting replication and transcription processes.
Catalysis: As a ligand, it can stabilize metal ions and facilitate catalytic cycles in various chemical reactions.
Drug Delivery: The compound can form stable complexes with drugs, enhancing their solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethylbenzimidazol-3-ium;iodide
- 1,3-Diethylbenzimidazol-3-ium;iodide
- 1,3-Dipropylbenzimidazol-3-ium;iodide
Uniqueness
1,3-Dihexylbenzimidazolium iodide is unique due to its longer alkyl chains (hexyl groups) compared to similar compounds with shorter alkyl chains (methyl, ethyl, propyl). This structural difference can influence its solubility, reactivity, and overall chemical properties, making it suitable for specific applications where longer alkyl chains are advantageous.
Properties
IUPAC Name |
1,3-dihexylbenzimidazol-3-ium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N2.HI/c1-3-5-7-11-15-20-17-21(16-12-8-6-4-2)19-14-10-9-13-18(19)20;/h9-10,13-14,17H,3-8,11-12,15-16H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTIAZGDHTXLLK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=[N+](C2=CC=CC=C21)CCCCCC.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31IN2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 4-[(5R)-5-(azidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorobenzoate](/img/structure/B8229111.png)
![(2S)-4-(4-fluoro-1,3-dihydroisoindole-2-carbonyl)oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8229112.png)








![2-[(2R,3R,4R,5R)-4-(carboxymethyl)-5-[5-fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-3,4-dihydroxy-2-methyloxolan-3-yl]acetic acid](/img/structure/B8229180.png)

![(2S)-2-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B8229201.png)
